8-Methanesulfonyl-6-methyl-3-(1H-pyrazol-4-yl)-imidazo[1,2-a]pyrazine
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Overview
Description
6-methyl-8-methylsulfonyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both imidazole and pyrazole rings in its structure makes it a unique scaffold for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-8-methylsulfonyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine with methylsulfonyl chloride in the presence of a base such as triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-methyl-8-methylsulfonyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
6-methyl-8-methylsulfonyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-methyl-8-methylsulfonyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methylquinoline
Uniqueness
6-methyl-8-methylsulfonyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine is unique due to its specific substitution pattern and the presence of both methyl and methylsulfonyl groups. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C11H11N5O2S |
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Molecular Weight |
277.30 g/mol |
IUPAC Name |
6-methyl-8-methylsulfonyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C11H11N5O2S/c1-7-6-16-9(8-3-13-14-4-8)5-12-10(16)11(15-7)19(2,17)18/h3-6H,1-2H3,(H,13,14) |
InChI Key |
DQAGMDUVKQKYRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CN=C2C(=N1)S(=O)(=O)C)C3=CNN=C3 |
Origin of Product |
United States |
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